molecular formula C22H19N3O5S2 B2919881 N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1207004-26-9

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2919881
CAS RN: 1207004-26-9
M. Wt: 469.53
InChI Key: IQSKKILHTARFRD-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H19N3O5S2 and its molecular weight is 469.53. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

The synthesis and characterization of celecoxib derivatives, closely related to the compound , have shown potential as anti-inflammatory, analgesic, and anticancer agents. These compounds also demonstrated minimal tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib (Küçükgüzel et al., 2013).

Corrosion Inhibition Properties

1,3,4-oxadiazole derivatives, which include a structural fragment of the compound, have been studied for their corrosion inhibition properties. These derivatives showed effective corrosion inhibition abilities towards mild steel in sulphuric acid, indicating their potential in industrial applications (Ammal et al., 2018).

Anticancer Activity

Several derivatives have been synthesized and evaluated for anticancer activity. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antibacterial Applications

Studies on sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide, which are structurally similar to the compound, revealed significant antibacterial activity. These compounds have shown efficacy against various bacterial strains (Siddiqa et al., 2014).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity. These compounds showed good activity against various bacterial strains, highlighting their potential in treating infectious diseases (Shingare et al., 2022).

Photovoltaic Applications

Compounds containing thiophene units, similar to the one , have been studied for their application in photovoltaic devices. These studies focus on the synthesis and characterization of conjugated copolymers for use in bulk heterojunction solar cells (Ding et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S2/c1-3-14-4-6-15(7-5-14)21-23-22(30-24-21)20-19(10-11-31-20)32(26,27)25(2)16-8-9-17-18(12-16)29-13-28-17/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSKKILHTARFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

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